2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester
Description
Properties
Molecular Formula |
C13H18BN3O2 |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H18BN3O2/c1-9-8-17-11(16-9)6-10(7-15-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
InChI Key |
IELIEVSWQOBHQM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN3N=C2)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Aminopyridine
- Starting Materials: 2-amino-5-halopyridine derivatives (where halogen = bromine, chlorine, iodine, or triflate).
- Reagents: Pinacol diboron, anhydrous potassium acetate.
- Catalyst: Palladium complex (e.g., Pd(dppf)Cl2).
- Solvent: Organic solvents such as ethanol, methanol, isopropanol, or 1,4-dioxane.
- Reaction Conditions:
- Nitrogen atmosphere to prevent oxidation.
- Heating to 70–100 °C.
- Stirring for 5–20 hours.
Procedure:
The halogenated aminopyridine is dissolved in the chosen solvent at 0.3–0.6 M concentration. Pinacol diboron (1.1–1.5 equivalents) and potassium acetate (2.0–3.0 equivalents) are added, followed by the palladium catalyst (0.01–0.1 equivalents). The reaction mixture is purged with nitrogen and heated to the target temperature with stirring. After completion, the reaction mixture is cooled, filtered, and washed with dichloromethane. The filtrate is concentrated, decolorized with activated carbon in methanol, filtered, and dried. The oily residue is then precipitated using petroleum ether and methyl tert-butyl ether to yield the boronic acid pinacol ester intermediate in high yield (90–95%).
Cyclization with Chloroacetaldehyde
- Starting Material: 2-aminopyridine-5-boronic acid pinacol ester.
- Reagents: Chloroacetaldehyde (40% aqueous solution).
- Solvent: Ethanol or other suitable alcohols.
- Reaction Conditions:
- Reflux at ethanol's boiling point (~78 °C) for 4–6 hours.
- pH adjustment post-reaction with saturated sodium bicarbonate to 7.5–8.5.
- Stirring with ethyl acetate to precipitate the product.
Procedure:
The boronic acid pinacol ester intermediate is dissolved in ethanol (0.3–0.6 M). Chloroacetaldehyde is added dropwise at room temperature, followed by reflux for 4–6 hours. Upon reaction completion (monitored by TLC), the mixture is neutralized with sodium bicarbonate. Ethyl acetate is added to induce precipitation of the product, which is filtered and washed to afford the 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester with yields ranging from 60% to 70%.
Reaction Conditions and Yield Optimization
Effect of Solvent and Temperature on Borylation Step
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,4-Dioxane | 80 | 16 | 90–95 | Optimal for large scale |
| 2 | Ethanol | 70 | 12 | 85–90 | Green solvent alternative |
| 3 | Methanol | 70 | 16 | 80–85 | Slightly lower yield |
Effect of pH Adjustment and Precipitation on Product Purity
| Step | Condition | Outcome |
|---|---|---|
| pH adjustment with NaHCO3 | pH 7.5–8.5 | Facilitates precipitation |
| Stirring with ethyl acetate | 3–5 hours | Removes impurities, improves purity |
Mechanistic Insights and Challenges
- The palladium-catalyzed borylation proceeds via oxidative addition of the halogenated aminopyridine to Pd(0), transmetallation with pinacol diboron, and reductive elimination to yield the boronic acid ester.
- The cyclization with chloroacetaldehyde involves nucleophilic attack of the amino group on the aldehyde, followed by ring closure to form the imidazo fused ring.
- Challenges include minimizing debromination byproducts and controlling reaction conditions to prevent low yields (<10%) reported in earlier literature.
Comparative Summary of Preparation Routes
| Step | Method Description | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|
| Borylation | Pd-catalyzed coupling of 2-amino-5-halopyridine with pinacol diboron | 90–95% | High yield, scalable, reproducible | Requires inert atmosphere |
| Cyclization | Reaction with chloroacetaldehyde under reflux | 60–70% | Straightforward, good purity | Moderate yield, requires pH control |
Applications and Further Functionalization
The This compound prepared by these methods is a valuable intermediate for Suzuki coupling reactions, enabling the synthesis of diverse derivatives for pharmaceutical research. Its robust preparation method supports medicinal chemistry programs targeting kinase inhibitors and antiviral agents.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the cross-coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., methanol) or acids (e.g., HCl) are used.
Major Products Formed
Scientific Research Applications
2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table compares the molecular features of 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester with structurally related boronic esters:
Key Differences :
- The imidazo[1,2-b]pyridazine core (target compound) differs from imidazo[1,2-a]pyridine () by replacing one nitrogen atom in the six-membered ring, altering electronic properties and reactivity.
- Substituent positions (e.g., methyl at position 2 vs. position 3) influence steric effects and intermolecular interactions .
Spectroscopic Characterization
- 1H NMR :
- 13C NMR :
Commercial Availability and Cost
Biological Activity
2-Methylimidazo[1,2-b]pyridazine-7-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of DYRK1A (dual-specificity tyrosine-regulated kinase 1A). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and its synthetic pathways.
The primary biological target for this compound is DYRK1A. Inhibition of DYRK1A has implications for treating various conditions such as cancer, Type 2 diabetes, and neurological disorders. The compound's selectivity is attributed to its ability to occupy a unique lipophilic cleft in the DYRK1A structure, enhancing binding affinity and reducing off-target effects.
Synthesis and Structural Analysis
The synthesis of this compound typically follows the Suzuki coupling method. This involves the reaction of an appropriate boronic acid with a halogenated imidazo compound under palladium catalysis. The structural modifications at various positions (e.g., methyl substitutions) significantly influence the compound's potency and selectivity.
Table 1: Summary of Synthetic Pathways
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-pyridyl boronic acid + halogenated imidazo | Suzuki coupling | High |
| 2 | N-bromosuccinimide + MeCN | Room temperature | Moderate |
| 3 | Cyclization with α-haloketone | Heat | High |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against DYRK1A. The IC50 values reported range from 25 nM to 50 nM depending on the assay conditions, indicating strong binding affinity.
Table 2: Biological Activity Data
| Compound | Target | IC50 (nM) | Selectivity Ratio (DYRK1A/CLK) |
|---|---|---|---|
| 17 | DYRK1A | 41 | >1000 |
| 29 | DYRK1A | 25 | >500 |
Cellular Activity
The cellular activity was assessed using NanoBRET target engagement assays, which confirmed that the compound effectively binds to DYRK1A in live cells. The results indicate that modifications at the 3-position enhance binding affinity significantly compared to unmodified analogs.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases and certain cancers. For instance, a study involving mouse models demonstrated that compounds similar to this compound led to significant reductions in tumor growth.
Case Study: Efficacy in Cancer Models
- Model Used : PDX (Patient-Derived Xenograft) models.
- Treatment Regimen : Daily oral dosing at a concentration of 50 mg/kg.
- Outcome : Notable tumor reduction observed after four weeks of treatment.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated imidazo[1,2-b]pyridazine precursor reacts with a boronic acid or ester under palladium catalysis. Key steps include:
Q. How does the solubility profile of this boronic ester impact its utility in organic reactions?
Solubility in polar aprotic solvents (e.g., THF, DMSO) is critical for cross-coupling efficiency. Experimental studies on analogous phenylboronic esters show:
Q. What stability challenges arise during storage and handling of this compound?
Boronic esters are prone to hydrolysis under acidic or aqueous conditions. Stability protocols include:
- Storage : Anhydrous environments at 0–6°C to minimize protodeboronation .
- Monitoring : UV-vis spectroscopy (e.g., λmax at 290 nm) to detect decomposition products .
Q. How is this compound characterized to confirm structural integrity?
- <sup>11</sup>B NMR : Peaks near δ 30–35 ppm confirm boronic ester formation .
- LC-MS : Molecular ion ([M+H]<sup>+</sup>) and exact mass (e.g., 243.143 g/mol for analogous compounds) .
Advanced Research Questions
Q. What strategies enhance the enantioselectivity of allylboration reactions using this compound?
Advanced methods involve converting the pinacol ester to a borinic ester intermediate:
Q. How can metal-free borylation methodologies be applied to modify this compound?
Photoinduced decarboxylative borylation offers a radical-based approach:
Q. What mechanistic insights explain its reactivity with H2O2 in oxidation studies?
Kinetic studies on similar boronic esters reveal:
- Reaction rate : Pseudo-first-order kinetics with H2O2 (pH 7.27, 100 μM).
- Byproduct detection : UV-vis absorbance at 405 nm indicates aryloxyanion formation .
Q. How can protodeboronation side reactions be minimized during cross-coupling?
Q. What role does this compound play in synthesizing kinase inhibitors or radiotracers?
Case studies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
